molecular formula C18H20N2O3 B2862633 2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448047-27-5

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2862633
CAS RN: 1448047-27-5
M. Wt: 312.369
InChI Key: KXPIWWKWKMMFNN-UHFFFAOYSA-N
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Description

2-((4-(Cyclohex-3-enecarboxamido)but-2-yn-1-yl)oxy)benzamide, also known as CB2 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Nucleophilicity and Reactivity Studies

The research conducted by Bolotin et al. (2016) explores the nucleophilicity of various oxime species through reactions with nitrilium closo-decaborate clusters, highlighting the potential of these reactions for synthesizing iminium closo-decaborates. This study offers insights into the reactivity of similar compounds and their potential applications in organometallic chemistry and synthesis of novel compounds (Bolotin et al., 2016).

Heterocyclic Compound Synthesis

Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This work demonstrates the utility of Ugi reactions for creating pseudopeptidic triazines, which could have implications for developing compounds with similar backbones for various scientific applications (Sañudo et al., 2006).

Synthetic Methodologies for Cyclic Compounds

The synthesis and reactions of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Meiresonne et al. (2015) explore the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors. This research sheds light on the synthetic utility of difluoroenamides and fluoroynamides for constructing heterocyclic frameworks, which may be relevant for developing methodologies involving similar amides (Meiresonne et al., 2015).

Applications in Medicinal Chemistry

The study on arylamides hybrids of σ2 receptor ligands by Abate et al. (2011) provides insights into designing molecules for tumor diagnosis, highlighting the significance of structural modifications for achieving high affinity and selectivity at biological targets. This research underscores the potential for developing PET radiotracers based on modifications of benzamide structures (Abate et al., 2011).

Advanced Organic Synthesis Techniques

The work on rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes by Hyster and Rovis (2010) demonstrates a novel method for forming isoquinolones through C-H/N-H activation. This methodology may be applicable to the synthesis of compounds with similar structural motifs, providing a route for efficiently constructing complex heterocyclic compounds (Hyster & Rovis, 2010).

properties

IUPAC Name

2-[4-(cyclohex-3-ene-1-carbonylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c19-17(21)15-10-4-5-11-16(15)23-13-7-6-12-20-18(22)14-8-2-1-3-9-14/h1-2,4-5,10-11,14H,3,8-9,12-13H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIWWKWKMMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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